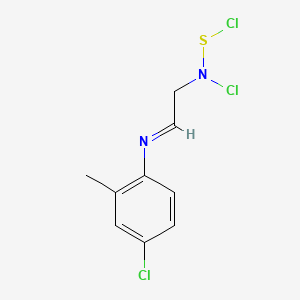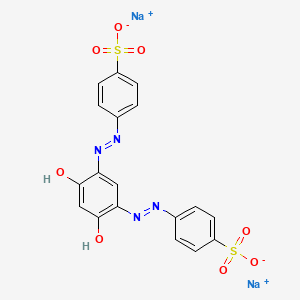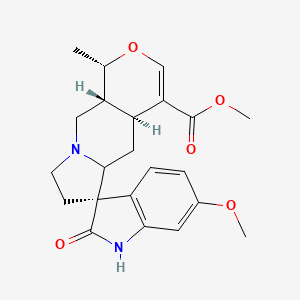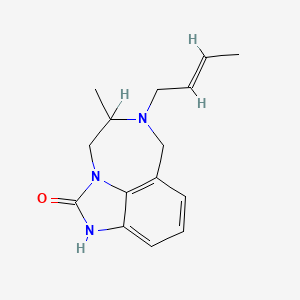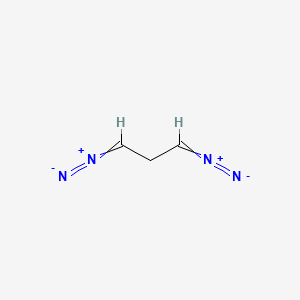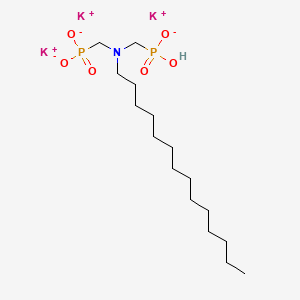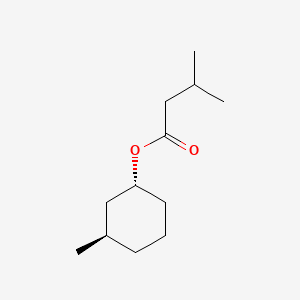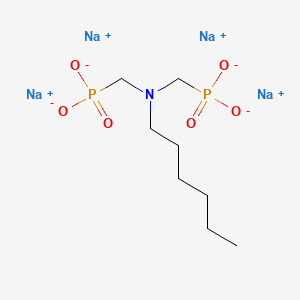
4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound with the molecular formula C18H16N2O9S2. This compound is known for its unique structural features, which include an aminophenoxy group, a hydroxynaphthalene core, and disulphonic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Aminophenoxyacetic Acid: This step involves the reaction of 3-aminophenol with chloroacetic acid under basic conditions to form 3-aminophenoxyacetic acid.
Acetylation: The 3-aminophenoxyacetic acid is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Coupling with 5-Hydroxynaphthalene-1,7-disulphonic Acid: The acetylated product is then coupled with 5-hydroxynaphthalene-1,7-disulphonic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminoacetanilide: An amino derivative of acetanilide with similar structural features.
3-Amino-4-methylbenzoic acid: Contains an amino group and a carboxylic acid group on a benzene ring.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: A heterocyclic compound with an amino group and a cyano group .
Uniqueness
4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to its combination of an aminophenoxy group, a hydroxynaphthalene core, and disulphonic acid groups
Propriétés
Numéro CAS |
84963-05-3 |
|---|---|
Formule moléculaire |
C18H16N2O9S2 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
4-[[2-(3-aminophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O9S2/c19-10-2-1-3-11(6-10)29-9-17(22)20-14-4-5-16(31(26,27)28)13-7-12(30(23,24)25)8-15(21)18(13)14/h1-8,21H,9,19H2,(H,20,22)(H,23,24,25)(H,26,27,28) |
Clé InChI |
RIJWTBZRICUKGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


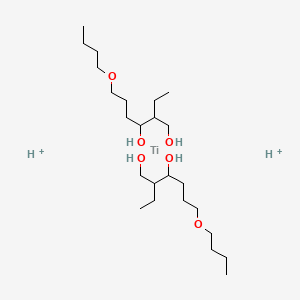
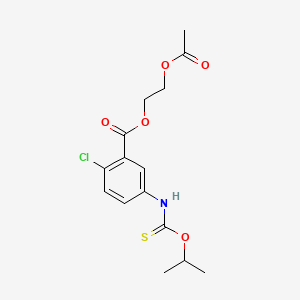
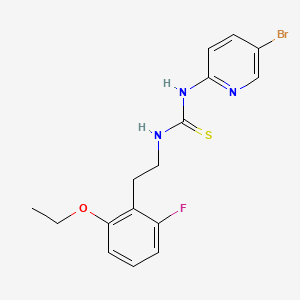
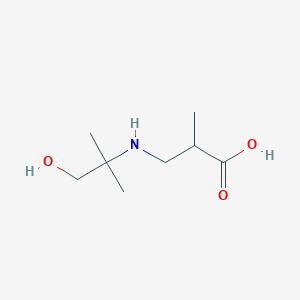
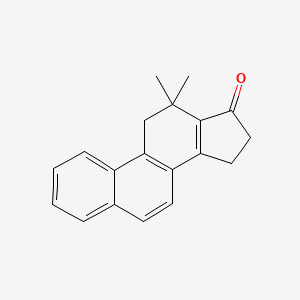
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
